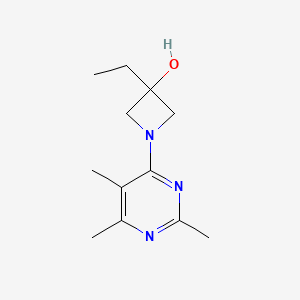
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine-based azetidinol, which has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol is not fully understood. However, it is believed to act through the inhibition of certain enzymes or receptors, which are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol have been investigated in various studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the growth of certain cancer cells and bacteria. However, further studies are required to fully understand its effects on different biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol in lab experiments include its high purity and good yields, which make it suitable for various applications. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol. One of the potential areas of research is the development of new drugs based on this compound. Another direction is the investigation of its effects on different biological systems, including the immune system and the central nervous system. Additionally, the synthesis of new derivatives and analogs of this compound may lead to the discovery of new compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol has been accomplished using various methods, including the reaction between 2,5,6-trimethylpyrimidine-4-carbaldehyde and ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction between 2,5,6-trimethylpyrimidine-4-carbaldehyde and ethylamine, followed by cyclization with chloroacetyl chloride. Both methods have been reported to yield high purity and good yields of the desired compound.
Applications De Recherche Scientifique
3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In drug discovery, it has been investigated as a potential lead compound for the development of new drugs. In material science, it has been studied for its potential applications in the synthesis of new materials.
Propriétés
IUPAC Name |
3-ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-5-12(16)6-15(7-12)11-8(2)9(3)13-10(4)14-11/h16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWUBLQEGQTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C2=NC(=NC(=C2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)

![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)

![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)
